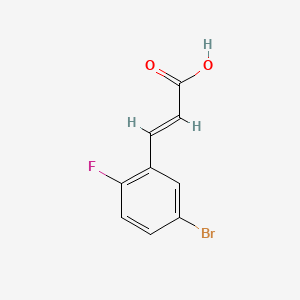

5-Bromo-2-fluorocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTBALNVXDGIQY-DAFODLJHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=CC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)/C=C/C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-fluorocinnamic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid that holds significant promise as a versatile building block in medicinal chemistry and materials science. Its unique trifunctionalized scaffold, featuring a reactive carboxylic acid, a cross-coupling-amenable bromo group, and a modulating fluoro group, offers a wealth of opportunities for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, an analysis of its reactivity, and a discussion of its current and potential applications in drug discovery and development.

Core Chemical and Physical Properties

This compound presents as a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a critical foundation for its use in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 202865-71-2 | [1] |

| Molecular Formula | C₉H₆BrFO₂ | [1] |

| Molecular Weight | 245.05 g/mol | [1] |

| Melting Point | 192-196 °C | [1] |

| Boiling Point | 336 °C at 760 mmHg | [1] |

| Density | 1.685 g/cm³ | [1] |

| IUPAC Name | (2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid | [1] |

| Appearance | White to light yellow crystal powder | [1] |

| Solubility | Insoluble in water.[2] Soluble in polar organic solvents such as DMSO, DMF, and alcohols. |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through well-established condensation reactions, namely the Knoevenagel-Doebner condensation and the Mizoroki-Heck reaction.

Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation provides a reliable and high-yielding route to cinnamic acid derivatives.[3] This method involves the reaction of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a catalytic amount of piperidine.[4]

Experimental Protocol:

-

To a solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in pyridine (3-5 volumes), add malonic acid (1.1-1.5 eq) and a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux (typically 90-110 °C) for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound. Recrystallization from ethanol or acetic acid can be performed for further purification.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that can be employed to synthesize cinnamic acid derivatives from aryl halides and alkenes.[5] In this case, 5-bromo-2-fluoro-iodobenzene would be reacted with acrylic acid in the presence of a palladium catalyst and a base.

Experimental Protocol:

-

In a reaction vessel, combine 5-bromo-2-fluoro-iodobenzene (1.0 eq), acrylic acid (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃) in a suitable solvent (e.g., DMF or acetonitrile).

-

Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 12-24 hours.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and vinylic protons. The aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm, with coupling patterns influenced by both the bromo and fluoro substituents. The vinylic protons will present as doublets, characteristic of a trans alkene, with a large coupling constant (J ≈ 16 Hz). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon of the carboxylic acid will be observed around 167-170 ppm. The aromatic carbons will appear in the region of 110-140 ppm, with the carbon atoms directly attached to the fluorine and bromine atoms showing characteristic splitting patterns and chemical shifts. The vinylic carbons will resonate at approximately 115-145 ppm.

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch (a strong band around 1680-1700 cm⁻¹), the C=C stretch of the alkene (around 1620-1640 cm⁻¹), and C-H stretches of the aromatic ring and alkene.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will likely involve the loss of COOH, Br, and other fragments.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations such as esterification and amidation . These reactions are crucial for modifying the pharmacokinetic properties of drug candidates, including solubility and bioavailability.

Reactions of the Bromo Group: Palladium-Catalyzed Cross-Coupling

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling .[6] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position of the phenyl ring, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[7]

Applications in Drug Discovery and Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and membrane permeability.[8][9] Cinnamic acid derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[10][11]

This compound, by combining these features, represents a highly valuable scaffold for the development of novel therapeutics. The bromo- and fluoro-substituents can modulate the electronic properties and conformation of the molecule, influencing its interaction with biological targets. The ability to further functionalize the molecule through the carboxylic acid and bromo groups allows for the fine-tuning of its pharmacological profile. While specific examples of its direct use in marketed drugs are not yet prevalent, its role as a key intermediate in the synthesis of biologically active molecules is an active area of research.[12]

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and materials science. Its trifunctional nature allows for a high degree of molecular diversity to be generated from a single, readily accessible scaffold. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for harnessing its full potential in the development of novel and innovative chemical entities.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930) [hmdb.ca]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. bepls.com [bepls.com]

- 4. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-2-fluorocinnamic acid CAS number 202865-71-2

An In-depth Technical Guide to 5-Bromo-2-fluorocinnamic acid (CAS: 202865-71-2)

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 202865-71-2, is a halogenated aromatic carboxylic acid that serves as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a bromine atom, a fluorine atom, and a cinnamic acid moiety, offers a versatile platform for the construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, with a particular focus on its relevance in medicinal chemistry and materials science.

The strategic placement of the bromo and fluoro substituents on the phenyl ring significantly influences the molecule's reactivity and physicochemical properties. The bromine atom can participate in a wide array of cross-coupling reactions, enabling the introduction of diverse functional groups.[1] The highly electronegative fluorine atom can modulate the electronic properties of the molecule, potentially enhancing metabolic stability, binding affinity, and bioavailability of its derivatives.[2][3][4][5] These attributes make this compound a compound of considerable interest to researchers engaged in the discovery and development of novel therapeutic agents and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 202865-71-2 | [][7][8] |

| Molecular Formula | C₉H₆BrFO₂ | [] |

| Molecular Weight | 245.05 g/mol | [] |

| IUPAC Name | (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid | [] |

| Appearance | White to light yellow crystalline powder | [] |

| Melting Point | 192-196 °C | [] |

| Boiling Point | 336 °C at 760 mmHg | [] |

| Density | 1.685 g/cm³ | [] |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. Low water solubility is expected. | Inferred from structure |

| SMILES | C1=CC(=C(C=C1Br)C=CC(=O)O)F | [] |

| InChI | InChI=1S/C9H6BrFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | [] |

Synthesis of this compound

The synthesis of this compound is typically achieved through well-established named reactions in organic chemistry, starting from the commercially available 5-Bromo-2-fluorobenzaldehyde. The two most common and effective methods are the Perkin reaction and the Heck reaction.

Synthesis via the Perkin Reaction

The Perkin reaction is a classic method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[9][10][11][12]

Reaction Scheme:

Caption: Perkin reaction workflow for synthesizing this compound.

Step-by-Step Protocol:

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 5-Bromo-2-fluorobenzaldehyde (1 equivalent), acetic anhydride (2-3 equivalents), and anhydrous sodium acetate or triethylamine (1-2 equivalents).[13]

-

Heating: Heat the reaction mixture to 140-180 °C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]

-

Hydrolysis: After cooling, pour the reaction mixture into water and boil for a short period to hydrolyze the excess acetic anhydride.

-

Acidification and Isolation: Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Synthesis via the Heck Reaction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[14][15][16][17][18] This method offers a milder alternative to the Perkin reaction.

Reaction Scheme:

Caption: Heck reaction workflow for synthesizing this compound.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 5-Bromo-2-fluorobenzaldehyde (1 equivalent) and acrylic acid (1.1-1.5 equivalents) in a suitable solvent (e.g., DMF, acetonitrile), add a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine, potassium carbonate).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of this compound is typically performed using a combination of spectroscopic techniques. Below are the expected characteristic signals.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and carboxylic acid protons.

-

Aromatic Protons: The three protons on the phenyl ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).

-

Vinylic Protons: The two protons of the alkene group will appear as doublets, with a large coupling constant (~16 Hz) characteristic of a trans-configuration.

-

Carboxylic Acid Proton: A broad singlet will be observed in the downfield region (δ > 10 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear at a characteristic downfield chemical shift (δ ~165-175 ppm).

-

Alkene Carbons: The two sp² hybridized carbons of the double bond will resonate in the region of δ 115-145 ppm.

-

Aromatic Carbons: The six carbons of the phenyl ring will show signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the fluorine atom exhibiting a large C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[19][20]

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.[20]

-

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.[20]

-

C=C Stretch: The alkene C=C stretching vibration will appear around 1620-1640 cm⁻¹.[20]

-

C-F Stretch: A strong band in the region of 1100-1300 cm⁻¹ is indicative of the C-F bond.

-

C-Br Stretch: A weaker absorption in the fingerprint region (below 800 cm⁻¹) can be attributed to the C-Br bond.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules with potential applications in drug discovery and materials science.

Medicinal Chemistry and Drug Discovery

The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The cinnamic acid core is a known pharmacophore present in numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[21]

-

Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[1]

-

Role of Fluorine: The fluorine atom can enhance the pharmacological profile of drug candidates by improving metabolic stability, increasing binding affinity to target proteins, and modifying lipophilicity and bioavailability.[2][3][4][5]

Caption: Logical workflow of using this compound in drug discovery.

Materials Science

The rigid, conjugated structure of this compound makes it a potential building block for the synthesis of novel organic materials with interesting optical and electronic properties. Its derivatives could be explored for applications in:

-

Organic Light-Emitting Diodes (OLEDs): As precursors to fluorescent or phosphorescent materials.

-

Nonlinear Optical (NLO) Materials: The extended π-system can be functionalized to create materials with NLO properties.

-

Polymers and Liquid Crystals: Incorporation into polymer backbones or as side chains can impart specific properties to the resulting materials.

Safety and Handling

This compound is classified as a skin and eye irritant.[22][23] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[22][23]

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential in both academic and industrial research. Its readily accessible synthesis and the strategic placement of its reactive handles make it an invaluable tool for the creation of novel molecules with tailored properties. As the demand for sophisticated organic compounds continues to grow, particularly in the fields of medicinal chemistry and materials science, the importance of building blocks like this compound is set to increase. This guide has provided a foundational understanding of its properties, synthesis, and applications, aiming to empower researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. This compound | 202865-71-2 [amp.chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 10. Perkin reaction - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. jk-sci.com [jk-sci.com]

- 13. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 14. asianpubs.org [asianpubs.org]

- 15. benchchem.com [benchchem.com]

- 16. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 17. jocpr.com [jocpr.com]

- 18. Heck Reaction [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. mdpi.com [mdpi.com]

- 22. file.chemscene.com [file.chemscene.com]

- 23. WERCS Studio - Application Error [assets.thermofisher.com]

5-Bromo-2-fluorocinnamic acid melting point

An In-Depth Technical Guide to the Melting Point of 5-Bromo-2-fluorocinnamic Acid: A Critical Parameter in Pharmaceutical Research

Introduction

This compound, with the CAS Number 202865-71-2, is a halogenated derivative of cinnamic acid.[][2][3] As a substituted phenylpropanoid, it serves as a valuable building block and research chemical in various fields, particularly in medicinal chemistry and drug development.[] Its structural complexity, featuring a bromine atom and a fluorine atom on the phenyl ring, makes it an interesting candidate for synthesizing novel therapeutic agents. The bromine can participate in coupling reactions, while the fluorine can enhance metabolic stability and binding affinity.

In the rigorous landscape of pharmaceutical sciences, the physical and chemical properties of a compound are not mere data points; they are foundational pillars that dictate its potential for development into a safe and effective drug. Among these, the melting point (MP) stands out as a primary and highly reliable indicator of purity and identity.[4] This guide offers a comprehensive exploration of the melting point of this compound, delving into its measurement, the significance of its value, and the essential laboratory procedures that ensure the accuracy of this critical parameter.

Physicochemical Properties of this compound

A precise understanding of a compound's properties is essential for its application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid | [][2] |

| CAS Number | 202865-71-2 | [][2] |

| Molecular Formula | C₉H₆BrFO₂ | [][2][3] |

| Molecular Weight | 245.05 g/mol | [][2] |

| Appearance | White to light yellow crystalline powder | [] |

| Melting Point | 192-196 °C | [][2] |

| Boiling Point | 336 °C at 760 mmHg | [] |

| Purity | Typically ≥98% | [][2][3] |

The Scientific Imperative of Melting Point in Drug Development

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range, often 0.5-1.0°C.[5] This physical constant is intrinsically linked to the strength of the intermolecular forces within the crystal lattice.

Causality Behind Melting Point Depression: The presence of impurities disrupts the uniform crystal lattice structure. This disruption weakens the intermolecular forces, meaning less thermal energy is required to break the bonds and induce melting. Consequently, two phenomena are observed:

-

Melting Point Depression: The substance begins to melt at a lower temperature than the pure compound.[6][7]

-

Melting Point Broadening: The transition from solid to liquid occurs over a wider temperature range.[5][6]

In the pharmaceutical industry, this principle is a cornerstone of quality control.[5][7] A sharp melting point that matches the reference value for an Active Pharmaceutical Ingredient (API) provides strong evidence of high purity. Conversely, a depressed and broad melting range is a clear indicator of contamination, signaling the need for further purification before the compound can proceed in the development pipeline.[6] Furthermore, the melting point can influence a drug's bioavailability and solubility, making it a crucial parameter in pre-formulation studies.[4]

Synthesis and Purification: A Prerequisite for Accurate Measurement

An accurate melting point determination is contingent on the purity of the sample. The synthesis of this compound typically involves a condensation reaction, such as the Knoevenagel or Perkin reaction, followed by rigorous purification.[8][9][10]

A common synthetic route involves the condensation of 5-Bromo-2-fluorobenzaldehyde with malonic acid.[9][11]

References

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. This compound price & availability - MOLBASE [molbase.com]

- 4. researchgate.net [researchgate.net]

- 5. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 6. youtube.com [youtube.com]

- 7. nano-lab.com.tr [nano-lab.com.tr]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. mdpi.com [mdpi.com]

- 10. jocpr.com [jocpr.com]

- 11. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 5-Bromo-2-fluorocinnamic Acid: A Technical Guide for Advanced Drug Discovery

This guide provides an in-depth technical exploration of the spectroscopic properties of 5-bromo-2-fluorocinnamic acid, a compound of significant interest to researchers, scientists, and professionals in drug development. The strategic incorporation of halogen atoms, such as bromine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making this compound a valuable scaffold in medicinal chemistry.[1][2] Halogen bonding, a non-covalent interaction involving halogen atoms, is increasingly recognized for its role in enhancing ligand-receptor binding affinity and specificity.[3][4][5] This guide will delve into the structural nuances of this compound as revealed by a multi-faceted spectroscopic approach, providing the foundational knowledge necessary for its application in the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound (IUPAC name: (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid) is a halogenated derivative of cinnamic acid. Its structure, characterized by a trans-alkene bridge connecting a substituted phenyl ring to a carboxylic acid moiety, presents a rich landscape for spectroscopic investigation.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrFO₂ | [6] |

| Molecular Weight | 245.05 g/mol | [6] |

| Melting Point | 192-196 °C | [6] |

| Appearance | White to light yellow crystalline powder | [6] |

| IUPAC Name | (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid | [6] |

Synthesis of this compound: A Practical Protocol

The synthesis of this compound can be efficiently achieved via the Perkin reaction, a classic method for the preparation of α,β-unsaturated aromatic acids.[1][3] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.

Caption: Workflow for the synthesis of this compound via the Perkin reaction.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-2-fluorobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous potassium acetate (2 equivalents).

-

Reaction: Heat the mixture to 180°C in an oil bath and maintain this temperature with vigorous stirring for 5-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and boil for 15-20 minutes to hydrolyze the excess acetic anhydride.

-

Purification: Cool the aqueous solution and acidify with concentrated hydrochloric acid until the product precipitates. Filter the crude product, wash with cold water, and recrystallize from ethanol to obtain pure this compound.

Spectroscopic Characterization: A Multi-Technique Approach

A comprehensive understanding of the molecular structure of this compound requires the synergistic use of multiple spectroscopic techniques. The following sections detail the predicted spectroscopic data and their interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in the molecule. The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | -COOH |

| ~7.9 | Doublet of doublets | 1H | Ar-H |

| ~7.7 | Doublet | 1H | =CH-COOH |

| ~7.5 | Triplet | 1H | Ar-H |

| ~7.3 | Doublet | 1H | Ar-CH= |

| ~7.2 | Doublet of doublets | 1H | Ar-H |

Interpretation:

-

The downfield singlet at approximately 12.5 ppm is characteristic of a carboxylic acid proton.

-

The aromatic region (7.2-7.9 ppm) displays signals for the three protons on the phenyl ring. The splitting patterns (doublet of doublets and triplet) arise from coupling with the adjacent fluorine atom and other protons.

-

The two doublets at approximately 7.7 and 7.3 ppm correspond to the vinylic protons of the acrylic acid moiety. Their large coupling constant is indicative of a trans configuration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides insights into the carbon framework of the molecule. The predicted ¹³C NMR spectrum of this compound in DMSO-d₆ is presented below.

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~158 (d, J ≈ 250 Hz) | C-F |

| ~140 | =CH-COOH |

| ~135 | C-Br |

| ~132 | Ar-C |

| ~128 | Ar-C |

| ~125 (d, J ≈ 15 Hz) | Ar-C |

| ~120 | Ar-CH= |

| ~118 (d, J ≈ 25 Hz) | Ar-C |

Interpretation:

-

The signal at approximately 167 ppm is characteristic of a carbonyl carbon in a carboxylic acid.

-

The carbon directly attached to the fluorine atom exhibits a large coupling constant (J ≈ 250 Hz), resulting in a doublet at around 158 ppm.

-

The remaining aromatic and vinylic carbons appear in the expected regions, with smaller C-F coupling constants influencing the multiplicity of some signals.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O stretch (Conjugated Carboxylic Acid) |

| 1620-1640 | Medium | C=C stretch (Alkene) |

| 1580-1600 | Medium | C=C stretch (Aromatic) |

| 1200-1300 | Strong | C-O stretch |

| ~1050 | Strong | C-F stretch |

| 600-800 | Strong | C-Br stretch |

Interpretation:

-

The broad absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

The strong peak around 1700 cm⁻¹ corresponds to the C=O stretching of the conjugated carboxylic acid.

-

The C=C stretching vibrations of the alkene and the aromatic ring appear in the 1600-1640 cm⁻¹ region.

-

The presence of the carbon-halogen bonds is indicated by the C-F stretch around 1050 cm⁻¹ and the C-Br stretch in the lower frequency region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

Predicted Fragmentation Pattern:

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Interpretation:

-

Molecular Ion (M⁺): The mass spectrum will exhibit a pair of peaks of almost equal intensity at m/z 244 and 246, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

-

Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to peaks at m/z 227 and 229.

-

Loss of -COOH (M-45): Decarboxylation is another characteristic fragmentation, resulting in ions at m/z 199 and 201.

-

Loss of -Br (M-79/81): Cleavage of the C-Br bond will produce a fragment at m/z 165.

-

Further Fragmentation: The fragment at m/z 165 can further lose a molecule of carbon monoxide to give a fragment at m/z 137.

Conclusion

The comprehensive spectroscopic analysis of this compound, facilitated by predictive tools, provides a detailed structural characterization essential for its application in drug discovery and materials science. The distinct signatures in NMR, IR, and mass spectra offer a robust framework for its identification and for monitoring its transformations in synthetic pathways. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this halogenated cinnamic acid derivative in the development of novel molecular entities.

References

The Strategic Edge of Halogenation: A Technical Guide to the Enhanced Biological Activity of Cinnamic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid, a ubiquitous scaffold in the plant kingdom, and its derivatives have long been recognized for a diverse range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] However, the strategic incorporation of halogen atoms onto this fundamental structure has emerged as a powerful tool in medicinal chemistry to significantly modulate and enhance therapeutic efficacy. Halogenation alters key physicochemical properties such as lipophilicity, electronic distribution, and metabolic stability, thereby improving pharmacokinetic profiles and target engagement.[2][3] This guide provides an in-depth exploration of the biological activities of halogenated cinnamic acids, synthesizing mechanistic insights, quantitative data, and validated experimental protocols to support researchers in the discovery and development of novel therapeutic agents.

The Impact of Halogenation on Cinnamic Acid Bioactivity

The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) into the cinnamic acid framework is a deliberate synthetic strategy to amplify its inherent biological potential. This modification is not merely an addition but a functional alteration that can:

-

Enhance Lipophilicity: Increased lipophilicity, particularly from chlorine and bromine substitution, can improve the molecule's ability to cross biological membranes, a critical factor for bioavailability and reaching intracellular targets.[2][4]

-

Modulate Electronic Properties: As potent electron-withdrawing groups, halogens can alter the electron density of the aromatic ring and the acrylic acid side chain. This can strengthen interactions with biological targets and, in some cases, classify the compounds as Michael acceptors, which can form covalent bonds with nucleophilic residues in enzyme active sites or on target proteins.[5]

-

Increase Metabolic Stability: The carbon-halogen bond can block sites of metabolic oxidation, increasing the compound's half-life in biological systems.

These modifications collectively contribute to a more potent and often more targeted biological effect compared to the non-halogenated parent compounds.

Antimicrobial Activity: A Fortified Defense

Halogenation has been consistently shown to be a key determinant in boosting the antimicrobial properties of cinnamic acid derivatives against a spectrum of bacterial and fungal pathogens.[3]

Mechanism and Structure-Activity Relationship (SAR)

The antimicrobial potency is significantly influenced by the type of halogen, its position on the phenyl ring, and the overall molecular structure.[1]

-

Positional Effects: Studies have shown that para-substitution of chlorine on the phenyl ring enhances antibacterial activity more effectively than ortho-substitution.[1] For example, para-substituted chloro-cinnamides demonstrated superior activity compared to their ortho-substituted counterparts.[1]

-

Halogen Type: The presence of chlorine and bromine, in particular, has been correlated with increased potency.[3] Esters of 4-chlorocinnamic acid have demonstrated significant antifungal activity against various Candida species.[3][6]

-

Molecular Scaffolds: Chlorinated N-arylcinnamamides have exhibited submicromolar activity against challenging pathogens like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[3]

While effective against many Gram-positive bacteria and fungi, some studies have found that even highly potent halogenated cinnamanilides show limited efficacy against Gram-negative bacteria like E. coli and P. aeruginosa, suggesting a mechanism that may be impeded by the outer membrane of these organisms.[5][7]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected halogenated cinnamic acid derivatives.

| Compound/Derivative | Target Organism | Activity Metric | Value | Reference |

| 4-Chlorocinnamic acid | E. coli, B. subtilis | MIC | 708 µM | [8] |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | S. aureus, MRSA | MIC | Submicromolar | [3] |

| Esters of 4-chlorocinnamic acid | Candida species | MIC | 4.75 - 5.09 µmol/mL | [6] |

| Halogenated Cinnamanilides | E. coli, P. aeruginosa | MIC | >256 µg/mL | [5][7] |

Experimental Protocol: Microbroth Dilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard, self-validating method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial/fungal inoculum, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

-

Test compounds (halogenated cinnamic acids) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (medium only)

-

Growth indicator (e.g., Resazurin)

Procedure:

-

Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Mix thoroughly and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row to achieve a range of concentrations. Discard the final 100 µL from the last well.

-

Inoculation: Dilute the 0.5 McFarland standard inoculum 1:100 in broth. Add 100 µL of this diluted inoculum to each well (except the negative control), resulting in a final inoculum concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth + inoculum + standard drug) and a negative control (broth only) on each plate.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. The result can be confirmed by adding a growth indicator like Resazurin and observing for a color change.

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting Malignant Proliferation

The structural modifications imparted by halogenation have led to the development of cinnamic acid derivatives with potent antiproliferative activity against various cancer cell lines.[1][3]

Mechanism and Structure-Activity Relationship (SAR)

Halogenated cinnamic acids can induce cancer cell death through several mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key oncogenic signaling pathways.[1][9]

-

Apoptosis Induction: Certain derivatives have been shown to increase levels of reactive oxygen species (ROS) in a dose-dependent manner, a common trigger for apoptosis.[1][10]

-

Cell Cycle Arrest: Compounds such as the 3,4-dichlorobenzyl amide of piperonilic acid have been found to upregulate p21, a protein that halts the cell cycle, thereby preventing cancer cell division.[9]

-

Structural Impact: Brominated analogs have demonstrated significant antiproliferative activity.[3] The presence of electron-donating or electron-withdrawing groups, in combination with halogens, can fine-tune the cytotoxic effect against specific cell lines.

Quantitative Anticancer Data

The following table presents the cytotoxic activity of selected halogenated cinnamic acid derivatives against human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Brominated Cinnamic Acid Analog | A-549 (Lung) | IC50 | 10.36 | [3] |

| 3,4-dichlorobenzyl amide of piperonilic acid | HT29 (Colorectal) | Antiproliferative | Active | [9] |

| 4-fluorophenethyl amide of 3,4-methylenedioxy cinnamic acid | Colorectal Cancer Cells | Antiproliferative | Potent | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (halogenated cinnamic acids)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability versus log concentration and fitting the data to a dose-response curve.

Visualization: Apoptosis Signaling Pathway

Caption: Potential intervention points of halogenated cinnamic acids in apoptosis.

Antioxidant Activity: Modulating Redox Potential

While hydroxycinnamic acids are renowned antioxidants, halogenation offers a means to modify their physicochemical properties, potentially creating novel lipophilic antioxidants without compromising their radical-scavenging capabilities.[2][11]

Mechanism and Structure-Activity Relationship (SAR)

The antioxidant activity of cinnamic acids is primarily due to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.[11][12]

-

Radical Scavenging: The resulting phenoxyl radical is stabilized by resonance across the aromatic ring and the propenoic acid side chain.[11]

-

Influence of Halogenation: Research indicates that introducing a bromo atom ortho to a phenolic group does not significantly diminish the antioxidant activity. However, it markedly increases the compound's lipophilicity.[2] This is a crucial feature for protecting lipid-rich environments like cell membranes from oxidative damage. The redox potentials of the compounds are a key factor in understanding their antioxidant capacity.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

-

Test compounds dissolved in methanol

-

Methanol (as blank)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer (517 nm)

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds and the positive control in methanol.

-

Reaction Mixture: In each well or cuvette, mix a fixed volume of the DPPH solution (e.g., 100 µL) with an equal volume of the test compound dilution (e.g., 100 µL).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm. The purple DPPH radical becomes colorless or pale yellow upon reduction.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

IC50 Determination: Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualization: Radical Scavenging Mechanism

Caption: Hydrogen atom donation to neutralize a free radical.

Enzyme Inhibition: Precision Targeting

Halogenated cinnamic acids have been investigated as inhibitors of various enzymes implicated in disease, demonstrating that their modified structure can lead to enhanced binding and inhibition.[13][14]

Mechanism and Structure-Activity Relationship (SAR)

The inhibitory action is highly dependent on the target enzyme and the specific halogenation pattern of the cinnamic acid derivative.

-

Polyphenol Oxidase (PPO) Inhibition: Carboxyl groups on the cinnamic acid structure are crucial for binding and inhibition. Halogenation can further enhance this effect, with derivatives exhibiting mixed-type inhibition.[15]

-

Cholinesterase Inhibition: Novel halogenated chalcones, which share structural similarities, have shown highly potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[14]

-

Antifungal Targets: Certain derivatives target unique fungal enzymes like CYP53A15, which is involved in fungal growth, highlighting their potential as specific antifungal agents.[1]

Quantitative Enzyme Inhibition Data

| Compound/Derivative | Target Enzyme | Activity Metric | Value (nM) | Reference |

| Halogenated Chalcone (14) | Acetylcholinesterase (AChE) | Ki | 1.83 ± 0.21 | [14] |

| Halogenated Chalcone (13) | Butyrylcholinesterase (BChE) | Ki | 3.35 ± 0.91 | [14] |

| Cinnamic Acid Derivative (4ii) | Lipoxygenase (LOX) | IC50 | Potent | [10] |

General Protocol: Spectrophotometric Enzyme Inhibition Assay

This protocol provides a framework for measuring enzyme inhibition by monitoring the change in absorbance of a substrate or product.

Materials:

-

Target enzyme solution

-

Substrate specific to the enzyme (which produces a colored product)

-

Buffer solution for optimal enzyme pH

-

Inhibitor (halogenated cinnamic acid) dilutions

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Pre-incubation: In a well or cuvette, add the enzyme solution, buffer, and a specific concentration of the inhibitor. Allow this mixture to pre-incubate for a set time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate to the mixture.

-

Kinetic Measurement: Immediately place the sample in the spectrophotometer and measure the change in absorbance over time at the wavelength corresponding to the colored product. The rate of the reaction is proportional to the slope of the absorbance vs. time curve.

-

Controls: Run parallel reactions including:

-

Uninhibited Control: Enzyme + Buffer + Substrate (to determine 100% activity).

-

Blank: Buffer + Substrate (to correct for non-enzymatic reaction).

-

-

Calculation: Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(Rate_uninhibited - Rate_inhibited) / Rate_uninhibited] * 100

-

IC50/Ki Determination: Determine the IC50 from a dose-response curve. Further kinetic experiments (varying substrate concentration) can be performed to determine the inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, etc.).

Visualization: Types of Enzyme Inhibition

Caption: Competitive vs. Non-competitive enzyme inhibition models.

Conclusion and Future Directions

The halogenation of cinnamic acid derivatives is a highly effective and versatile strategy for the development of novel therapeutic agents. By rationally modifying the core structure, researchers can significantly enhance antimicrobial, anticancer, antioxidant, and enzyme-inhibiting properties. The data clearly indicate that the type of halogen and its substitution pattern are critical determinants of biological activity, providing a rich field for structure-activity relationship studies.

Future research should focus on:

-

Elucidating Specific Mechanisms: Moving beyond phenotypic screening to identify the precise molecular targets and signaling pathways affected by these compounds.

-

In Vivo Evaluation: Translating promising in vitro results into animal models to assess efficacy, pharmacokinetics, and safety.

-

Combinatorial Chemistry: Expanding the library of halogenated derivatives to further refine structure-activity relationships and optimize for potency and selectivity.

-

Tackling Drug Resistance: Evaluating the most potent antimicrobial compounds against multidrug-resistant clinical isolates to address the urgent threat of antimicrobial resistance.

By leveraging the principles outlined in this guide, the scientific community can continue to unlock the therapeutic potential of halogenated cinnamic acids, paving the way for the next generation of effective drugs.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. air.unimi.it [air.unimi.it]

- 10. mdpi.com [mdpi.com]

- 11. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of cinnamic acid and its derivatives on polyphenol oxidase: Effect of inhibitor carboxyl group and system pH - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 5-Bromo-2-fluorocinnamic Acid in Modern Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Intermediate for Complex Molecule Synthesis

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. 5-Bromo-2-fluorocinnamic acid, with its unique arrangement of functional groups, has emerged as a highly versatile and valuable synthetic intermediate. Its structure, featuring a reactive carboxylic acid, a modifiable carbon-carbon double bond, and strategically placed halogen atoms (bromine and fluorine), offers a powerful toolkit for the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of this compound as a key synthetic intermediate. We will delve into its synthesis, physicochemical properties, and, most importantly, its field-proven applications, with a focus on the causal relationships between its structure and its utility in advanced chemical synthesis. This document is intended to serve as a practical resource for researchers and professionals seeking to leverage this powerful building block in their own synthetic endeavors.

Physicochemical Properties and Structural Rationale

The utility of this compound stems from the distinct properties conferred by its constituent functional groups. A comprehensive understanding of these properties is essential for its effective application.

| Property | Value | Significance in Synthesis |

| IUPAC Name | (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid[1] | The (E)-isomer is the thermodynamically more stable and typically the major product of synthesis. |

| CAS Number | 202865-71-2[1] | For unambiguous identification and procurement. |

| Molecular Formula | C₉H₆BrFO₂[1] | Indicates the elemental composition. |

| Molecular Weight | 245.05 g/mol [1] | Essential for stoichiometric calculations. |

| Appearance | White to light yellow crystalline powder[1] | Provides a preliminary indication of purity. |

| Melting Point | 192-196 °C[1] | A key parameter for purity assessment. |

| Boiling Point | 336 °C at 760 mmHg[1] | Indicates thermal stability. |

The Strategic Importance of Halogenation:

The presence of both fluorine and bromine atoms on the phenyl ring is not coincidental; it is a deliberate design element that unlocks a wide range of synthetic possibilities and desirable molecular properties.

-

Fluorine's Influence: The highly electronegative fluorine atom significantly impacts the electronic environment of the molecule.[2][3][4] Its inclusion can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This is a crucial consideration in drug design, as it can lead to improved pharmacokinetic profiles.[5][6]

-

Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing a molecule's ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement.[3]

-

Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.[2]

-

-

Bromine as a Synthetic Handle: The bromine atom serves as a versatile "synthetic handle," primarily for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents, including:

This dual-halogenation strategy provides a powerful platform for generating diverse molecular libraries for structure-activity relationship (SAR) studies in drug discovery.

Synthesis of this compound: The Perkin Reaction

The most common and efficient method for the synthesis of this compound is the Perkin reaction .[12][13][14][15] This classic organic reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[16]

References

- 1. odinity.com [odinity.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. alfa-chemclinix.com [alfa-chemclinix.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. Heck Reaction [organic-chemistry.org]

- 12. Perkin reaction - Wikipedia [en.wikipedia.org]

- 13. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. scribd.com [scribd.com]

- 15. longdom.org [longdom.org]

- 16. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

A Senior Application Scientist's Guide to 5-Bromo-2-fluorocinnamic Acid for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-2-fluorocinnamic Acid in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the efficient synthesis of novel therapeutics. This compound (CAS No: 204663-36-7), a halogenated cinnamic acid derivative, has emerged as a particularly valuable scaffold. Its utility stems from a unique combination of structural features: a reactive bromine atom, a modulating fluorine atom, and a versatile carboxylic acid moiety, all attached to a rigid phenylpropenoic acid backbone. This arrangement provides medicinal chemists with a powerful tool for creating complex molecular architectures with tailored pharmacological profiles.

The presence of both bromine and fluorine on the aromatic ring offers multiple avenues for chemical modification. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, enabling the introduction of a wide range of substituents. The fluorine atom, with its high electronegativity and small size, can subtly alter the electronic properties of the molecule, influencing its pKa, lipophilicity, and metabolic stability.[1] This fine-tuning of physicochemical properties is often critical for optimizing drug candidates' absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide provides a comprehensive overview of the commercial landscape for sourcing this compound, detailed protocols for its application in key synthetic transformations, and robust methods for its quality control, empowering researchers to confidently and effectively utilize this versatile building block in their drug discovery programs.

Part 1: Sourcing and Selection of this compound

The quality of starting materials is a critical determinant of success in multi-step organic synthesis. For a key building block like this compound, careful supplier selection is the first step towards reproducible and reliable experimental outcomes.

Commercial Supplier Landscape

A number of chemical suppliers offer this compound, with purities typically ranging from 96% to over 99%. The choice of supplier will often depend on the scale of the research (e.g., discovery vs. process development), the required purity, and budget constraints. Below is a comparative table of prominent suppliers.

| Supplier | Typical Purity | Available Quantities | Noteworthy Information |

| Sigma-Aldrich (Merck) | ≥95% | Grams to Kilograms | Extensive documentation and global distribution.[2] |

| Thermo Scientific (Alfa Aesar) | 98% | Grams | Often available for immediate dispatch.[3] |

| BOC Sciences | 98% | Milligrams to Tons | Offers GMP-compliant and ISO-certified production. |

| SynQuest Laboratories, Inc. | 98% | Grams | Specializes in fluorinated organic and biomedical compounds.[4] |

| Combi-Blocks | 98% | Grams | Focuses on building blocks for combinatorial chemistry.[4] |

| ChemScene | >99% (by HPLC) | Milligrams to Grams | Provides detailed certificates of analysis with HPLC and NMR data.[5] |

| Strem Chemicals | min. 98% | Grams | Known for high-purity inorganic and organometallic chemicals.[6] |

This table is not exhaustive but represents a selection of reputable suppliers. Pricing can vary significantly and is available upon request from the respective vendors.

Expert Insights on Supplier Selection

For early-stage discovery chemistry, where smaller quantities are required, suppliers offering high purity (≥98%) with readily available analytical data (e.g., HPLC, NMR) are preferable. For later-stage development and scale-up, suppliers with a proven track record in bulk synthesis and quality assurance, such as those with ISO or GMP certification, should be prioritized. Always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before use. A typical CoA will include appearance, identity confirmation by ¹H NMR, and purity assessment by HPLC.[5]

Part 2: Synthetic Applications in Drug Discovery

This compound is a versatile intermediate that can be readily modified at three key positions: the bromine atom, the carboxylic acid, and the alkene. This section provides detailed, field-proven protocols for common and impactful transformations.

Workflow for Synthetic Modification

Caption: Synthetic utility of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent. It is widely used to synthesize biaryl structures, which are common motifs in kinase inhibitors.

Objective: To synthesize a 5-aryl-2-fluorocinnamic acid derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

Triphenylphosphine (PPh₃, 0.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture), degassed

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Add the palladium(II) acetate and triphenylphosphine.

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add the degassed dioxane/water mixture via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality and Insights: The choice of a phosphine ligand like PPh₃ is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is required to activate the boronic acid for transmetalation. Degassing the solvent is critical to prevent oxidation of the Pd(0) active catalyst.

Protocol 2: Heck Reaction

The Heck reaction couples the aryl bromide with an alkene, providing access to substituted styrenyl compounds.

Objective: To synthesize a 5-alkenyl-2-fluorocinnamic acid derivative.

Materials:

-

This compound (1.0 eq)

-

Alkene (e.g., butyl acrylate, 1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq)

-

Triethylamine (Et₃N, 2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup

Procedure:

-

In a dry Schlenk flask, dissolve this compound in anhydrous DMF.

-

Add triethylamine and the alkene.

-

Add the palladium(II) acetate and tri(o-tolyl)phosphine.

-

Seal the flask and purge with an inert gas.

-

Heat the reaction to 100-110 °C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

-

Cool the reaction mixture and pour it into water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash chromatography.

Causality and Insights: A bulky phosphine ligand like P(o-tol)₃ is often used in Heck reactions to promote the desired reactivity. Triethylamine acts as a base to neutralize the HBr formed during the catalytic cycle.[7]

Protocol 3: Amidation

Directly coupling the carboxylic acid with an amine to form an amide is a fundamental transformation in medicinal chemistry, as the amide bond is a key feature of many drug molecules.

Objective: To synthesize a 5-Bromo-2-fluorocinnamide derivative.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary, 1.1 eq)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

-

Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add DIPEA and stir for 5 minutes.

-

Add the BOP reagent and stir for another 15 minutes at room temperature.

-

Add the amine and continue stirring at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 1-3 hours.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the product by column chromatography or recrystallization.

Causality and Insights: BOP is a common and efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.[8]

Part 3: Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound and its derivatives is crucial for the integrity of research findings. This section outlines a standard quality control workflow.

QC Workflow

Caption: Quality control workflow for this compound.

Protocol 4: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by HPLC with UV detection.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

-

Analysis: Inject the sample onto the equilibrated HPLC system.

-

Data Processing: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Trustworthiness: This method is self-validating through the use of a reference standard for retention time confirmation and by ensuring sharp, symmetrical peak shapes. The use of a C18 column and a water/acetonitrile gradient is a robust and widely applicable method for the analysis of small aromatic molecules.

Protocol 5: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation and Sample Preparation:

-

NMR Spectrometer: Bruker 400 MHz or equivalent.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

-

~12.7 ppm (s, 1H): Carboxylic acid proton (broad singlet).

-

~7.9-8.0 ppm (dd, 1H): Aromatic proton ortho to the bromine.

-

~7.6-7.7 ppm (m, 1H): Aromatic proton.

-

~7.5 ppm (d, 1H): Vinylic proton beta to the carbonyl.

-

~7.3-7.4 ppm (t, 1H): Aromatic proton.

-

~6.6 ppm (d, 1H): Vinylic proton alpha to the carbonyl. The coupling constants (J values) will be characteristic of the trans-alkene geometry (typically ~16 Hz) and the aromatic substitution pattern.

Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):

-

~167 ppm: Carboxylic acid carbonyl carbon.

-

~158-161 ppm (d): Fluorine-bearing aromatic carbon (large C-F coupling).

-

~115-145 ppm: Aromatic and vinylic carbons. The carbon bearing the bromine will be at the lower end of this range.

Authoritative Grounding: The interpretation of NMR spectra should be consistent with established chemical shift values and coupling patterns for similar structures. Comparison with spectral data from reputable suppliers or literature sources is recommended for final confirmation.[3][9]

Conclusion

This compound is a high-value building block for contemporary drug discovery, offering multiple avenues for synthetic diversification. Its strategic application, underpinned by careful supplier selection and rigorous quality control, can significantly accelerate the development of novel therapeutic agents. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge required to effectively leverage the synthetic potential of this versatile compound.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. strem.com [strem.com]

- 7. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

safety and handling of 5-Bromo-2-fluorocinnamic acid

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-fluorocinnamic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 202865-71-2). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven insights to ensure safe and effective laboratory operations. The focus is on understanding the causality behind safety measures, fostering a self-validating system of protocols, and grounding all recommendations in authoritative data.

Compound Profile and Physicochemical Properties

This compound is a halogenated aromatic compound utilized as a research chemical, particularly in the synthesis of more complex molecules in medicinal chemistry and materials science.[1][] Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| Chemical Formula | C₉H₆BrFO₂ | [1][] |

| Molecular Weight | 245.05 g/mol | [][3] |

| CAS Number | 202865-71-2 | [1][4] |

| Appearance | White to off-white or light yellow solid/crystal powder | [][3][4][5] |

| Melting Point | 192-199 °C | [][4] |

| Boiling Point | 336.0±32.0 °C (Predicted) | [][4] |

| Solubility | Insoluble in water | [3] |

| Stability | Stable under normal storage conditions | [3][6] |

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][3][7] It is crucial to note that the toxicological properties have not been fully investigated, which necessitates handling it with a high degree of caution, assuming a higher level of risk until more data is available.[6][7]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335: May cause respiratory irritation |

Source: Synthesized from multiple Safety Data Sheets.[1][3][4][7]